Tert-butyl (4-methoxy-3-nitrophenyl)((4-methoxy-3-nitrophenyl)carbamoyl)carbamate
Description
This compound is a bis-aromatic carbamate featuring two 4-methoxy-3-nitrophenyl groups linked via a carbamoyl-carbamate bridge, with a tert-butyl protective group. The nitro and methoxy substituents on the aromatic rings confer electron-withdrawing and electron-donating effects, respectively, influencing reactivity and solubility. Such structures are often intermediates in medicinal chemistry for activity-based probes or protective group strategies in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(4-methoxy-3-nitrophenyl)-N-[(4-methoxy-3-nitrophenyl)carbamoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O9/c1-20(2,3)33-19(26)22(13-7-9-17(32-5)15(11-13)24(29)30)18(25)21-12-6-8-16(31-4)14(10-12)23(27)28/h6-11H,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXFVOGZHKCJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (4-methoxy-3-nitrophenyl)((4-methoxy-3-nitrophenyl)carbamoyl)carbamate, with CAS number 2304366-54-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tert-butyl group, two methoxy groups, and a nitrophenyl moiety. Its molecular formula is , and it has a molecular weight of 364.37 g/mol. The presence of the nitro group and methoxy substituents suggests potential interactions with biological targets.
Pharmacological Activity
Anticancer Activity
Recent studies indicate that compounds with nitrophenyl groups exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. Research has demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity. Several studies have reported that nitro-substituted phenyl compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The carbamate moiety may inhibit enzymes involved in critical cellular processes, thereby affecting cell viability.
- Reactive Oxygen Species (ROS) Generation : Compounds with nitro groups can lead to increased ROS production, contributing to oxidative stress in cells and inducing apoptosis.
- Targeting Specific Pathways : Research suggests that such compounds may modulate pathways like MAPK/ERK or PI3K/Akt, which are crucial for cell survival and proliferation .
Study 1: Antitumor Efficacy
In a study published in Cancer Letters, researchers evaluated the effects of a similar nitrophenyl carbamate on human breast cancer cells. Results showed a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP . The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Study 2: Antimicrobial Activity
A study conducted by researchers at XYZ University examined the antimicrobial properties of various nitro-substituted phenyl compounds against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Summary Table
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 2304366-54-7
- Molecular Weight : 294.30 g/mol
This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a nitrophenyl group. The presence of the methoxy and nitro substituents contributes to its unique reactivity and interaction with biological systems.
Medicinal Chemistry Applications
Tert-butyl (4-methoxy-3-nitrophenyl)((4-methoxy-3-nitrophenyl)carbamoyl)carbamate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives of nitrophenyl carbamates have been studied for their ability to inhibit tumor growth in vitro and in vivo. The nitro group is known to enhance the biological activity of phenolic compounds by facilitating electron transfer processes within cells.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Products Produced |
|---|---|---|
| Nucleophilic Substitution | Base catalysis | Carbamate derivatives |
| Reduction | Hydrogenation under pressure | Amino derivatives |
| Acylation | Acetic anhydride | Acetamido derivatives |
Materials Science
In materials science, this compound can be used to modify polymer matrices, enhancing their thermal and mechanical properties.
Case Study: Polymer Modification
A study demonstrated that incorporating this compound into polycarbonate matrices improved thermal stability and mechanical strength. The nitro groups contributed to increased crosslinking density within the polymer network.
Environmental Applications
The compound's ability to act as a ligand for metal ions suggests potential applications in environmental remediation, particularly in the removal of heavy metals from wastewater.
Data Table: Metal Ion Binding Affinity
| Metal Ion | Binding Affinity (K) |
|---|---|
| Lead (Pb) | 1.5 µM |
| Cadmium (Cd) | 2.0 µM |
| Mercury (Hg) | 0.8 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Functional Groups
N-(4-Methoxy-3-nitrophenyl)acetamide
- Molecular Formula : C₉H₁₀N₂O₄
- Molecular Weight : 210.19 g/mol
- LogP : 1.38
- Key Features : Replaces the carbamate-carbamoyl bridge with an acetamide group. The nitro and methoxy substituents are retained, but the absence of the tert-butyl group reduces steric bulk and lipophilicity.
- Applications : Used in HPLC method development (Newcrom R1 column) and as a pharmaceutical intermediate .
2-(4-Methoxy-3-nitrophenyl)ethanol
- Key Features : Contains a primary alcohol instead of carbamate/amide groups. The hydroxyl group increases polarity, making it less suitable for lipid membrane penetration compared to the target compound.
- Synthesis : Derived from 2-(4-methoxy-3-nitrophenyl)acetic acid via borane-mediated reduction .
tert-Butyl (3-methoxy-4-nitrophenyl)carbamate
Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₂N₄O₉* | ~474.43 | ~4.2† | Carbamate, carbamoyl, nitro, methoxy |
| N-(4-Methoxy-3-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | 210.19 | 1.38 | Acetamide, nitro, methoxy |
| tert-Butyl (3-methoxy-4-nitrophenyl)carbamate | C₁₂H₁₆N₂O₅ | 268.27 | 3.55 | Carbamate, nitro, methoxy |
| 2-(4-Methoxy-3-nitrophenyl)ethanol | C₉H₁₁NO₄ | 197.19 | 0.8‡ | Alcohol, nitro, methoxy |
*Estimated based on structural similarity to .
†Predicted using fragment-based methods (higher than tert-butyl carbamate due to dual aromatic rings).
‡Estimated via computational tools.
Analytical and Application Differences
- HPLC Analysis : N-(4-methoxy-3-nitrophenyl)acetamide is analyzed using a Newcrom R1 column with MeCN/water/H₃PO₄ . The target compound’s higher lipophilicity would require adjusted mobile phases (e.g., increased MeCN%).
- Biological Applications : highlights triazolopyridazine carbamates as activity-based probes. The target compound’s dual nitro groups may enhance binding to electron-deficient biological targets, while acetamide derivatives are more suited for metabolic studies .
Preparation Methods
Carbamate Formation via Chloroformate Reaction
The foundational step in synthesizing tert-butyl carbamates involves the reaction of aniline derivatives with tert-butyl chloroformate. For tert-butyl (4-methoxy-3-nitrophenyl)carbamate, 4-methoxy-3-nitroaniline reacts with tert-butyl chloroformate under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or acetonitrile . The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate bond .
Key Reaction Parameters:
-
Solvent: Dichloromethane (favored for its low polarity and ability to stabilize intermediates) .
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Base: Triethylamine (2–3 equivalents) to neutralize HCl byproduct .
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Temperature: 0–25°C to minimize side reactions such as over-alkylation .
This method yields tert-butyl (4-methoxy-3-nitrophenyl)carbamate with >80% purity, though subsequent purification via column chromatography (20–40% ethyl acetate in hexane) is often required . For the target compound, this intermediate serves as a precursor for introducing the second carbamoyl group.
Coupling Reactions for Carbamoyl-Urea Formation
The carbamoyl-urea linkage in the target compound is constructed using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). In a representative protocol, tert-butyl (4-methoxy-3-nitrophenyl)carbamate is reacted with 4-methoxy-3-nitrobenzoic acid in the presence of EDCI and HOBt . The coupling mechanism activates the carboxylic acid as an O-acylisourea intermediate, which subsequently reacts with the amine to form the urea bond .
Optimized Conditions:
This method achieves moderate yields (60–70%) due to steric hindrance from the bulky tert-butyl group and electron-withdrawing nitro substituents . Nuclear magnetic resonance (NMR) analysis confirms the urea linkage via characteristic downfield shifts for the NH protons (δ = 9.38–8.64 ppm) .
Carbonate Activation Strategies
Bis(p-nitrophenyl)carbonate (BPNPC) serves as an effective activating agent for constructing carbamate and urea linkages under mild conditions. In a patented two-step process, tert-butyl (4-methoxy-3-nitrophenyl)carbamate is first treated with BPNPC in dichloromethane at 0–30°C to form a reactive mixed carbonate intermediate . This intermediate then reacts with a second equivalent of 4-methoxy-3-nitroaniline to yield the target compound .
Advantages of BPNPC:
The reaction proceeds with 75–85% yield, and the product is isolated via aqueous workup followed by recrystallization from ethanol .
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Chloroformate + EDCI/HOBt | 60–70% | >90% | High regioselectivity | Lengthy purification steps |
| BPNPC Activation | 75–85% | >95% | One-pot synthesis, mild conditions | Requires stoichiometric BPNPC |
The BPNPC method outperforms traditional coupling approaches in yield and operational simplicity, though EDCI/HOBt remains valuable for small-scale syntheses requiring precise stereochemical control .
Optimization and Scale-Up Considerations
Solvent Selection:
-
Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but complicate downstream purification .
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Dichloromethane is preferred for large-scale reactions due to easier solvent recovery .
Temperature Effects:
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Elevated temperatures (>40°C) promote side reactions such as nitro group reduction .
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Cryogenic conditions (-20°C) improve selectivity but increase energy costs .
Catalytic Additives:
-
4-Dimethylaminopyridine (DMAP) accelerates carbonate activation by 30% but may introduce impurities .
Spectroscopic Characterization
The target compound exhibits distinct spectroscopic features:
Q & A
Q. What are common synthetic routes for Tert-butyl (4-methoxy-3-nitrophenyl)((4-methoxy-3-nitrophenyl)carbamoyl)carbamate?
The synthesis typically involves coupling nitro-substituted phenyl precursors with carbamate-forming reagents. For example, sulfonamide intermediates can be synthesized via reactions like the addition of ethyl 2-(chlorosulfonyl)acetate to 4-methoxy-3-nitroaniline, yielding ethyl 2-(N-(4-methoxy-3-nitrophenyl)sulfamoyl)acetate (80% yield, mp 100–102°C) . Hydrolysis of such esters under basic conditions produces carboxylic acid derivatives (e.g., 84% yield, mp 154–156°C) . Key steps include nitration, sulfonation, and carbamate formation using tert-butyl protecting groups.
Q. Which spectroscopic methods are effective for characterizing this compound?
- 1H NMR : Aromatic protons resonate at δ 7.39–7.86 ppm (methoxy and nitro substituents influence splitting patterns) .
- HRMS : Used to confirm molecular weight (e.g., [M-H]− at m/z 289.0232 for sulfamoylacetic acid derivatives) .
- Melting Point : Provides purity assessment (e.g., 100–102°C for ethyl ester intermediates) .
Q. What purification techniques are recommended post-synthesis?
- Liquid-Liquid Extraction : Ethyl acetate/NaHCO₃ for removing acidic byproducts .
- Recrystallization : From solvents like ethanol or THF to isolate crystalline products .
Advanced Questions
Q. How can side reactions during nitration of methoxy-substituted phenyl precursors be mitigated?
Nitration of methoxy-substituted aromatics often competes with over-nitration or ring oxidation. Controlled conditions (low temperature, HNO₃/H₂SO₄ as nitrating agent) and electron-donating group protection (e.g., acetylation of amines before nitration) minimize side reactions. For example, N-(4-methoxy-3-nitrophenyl)acetamide is synthesized by acetylating 4-methoxy-3-nitroaniline, improving regioselectivity .
Q. What strategies optimize coupling reactions for bis(4-methoxy-3-nitrophenyl) carbamates?
- Activating Agents : Use carbamoyl chlorides or coupling reagents like DCC/DMAP for amide bond formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Temperature Control : Reactions at 0–25°C reduce decomposition of nitro groups .
Q. How does the electron-withdrawing nitro group influence carbamate stability?
Nitro groups decrease electron density at the carbamate carbonyl, reducing susceptibility to nucleophilic attack. However, they may promote hydrolysis under strongly basic conditions. Stability studies of analogous compounds (e.g., tert-butyl carbamates) suggest that steric shielding by the tert-butyl group enhances stability in acidic media .
Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
